molecular formula C7H14ClNO2 B1378679 1-(Morpholin-3-yl)propan-2-one hydrochloride CAS No. 1461715-62-7

1-(Morpholin-3-yl)propan-2-one hydrochloride

Cat. No. B1378679
M. Wt: 179.64 g/mol
InChI Key: YECRNJBRLUIXKW-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)propan-2-one hydrochloride is an organic compound . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of 1-(Morpholin-3-yl)propan-2-one hydrochloride is C7H14ClNO2 . The InChI code is 1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

1-(Morpholin-3-yl)propan-2-one hydrochloride is a powder . It has a molecular weight of 179.65 g/mol . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Properties

This compound has been utilized as a key intermediate in the synthesis of compounds exhibiting pronounced anticonvulsive activities. It has also been noted for its peripheral n-cholinolytic activities, although it shows no antibacterial activity. This indicates its potential use in developing treatments targeting convulsive disorders (Papoyan et al., 2011).

Structural and Chemical Analysis

Another important application lies in its role as an intermediate for synthesizing biologically active heterocyclic compounds. Its structural conformation has been extensively analyzed, providing insights into its chemical properties and interactions, which are crucial for designing novel therapeutic agents (Mazur, Pitucha, & Rzączyńska, 2007).

Pre-clinical Tests for Clinical Efficacy

It has demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential as a therapeutic agent. Its solubility and oral activity make it suitable for both intravenous and oral administration (Harrison et al., 2001).

DNA Interaction Studies

The interaction of Mannich base derivatives, including structures similar to 1-(Morpholin-3-yl)propan-2-one hydrochloride, with DNA has been investigated. These studies are crucial for understanding the molecular mechanisms of potential drug candidates, offering a foundation for developing DNA-targeted therapies (Istanbullu et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors for metals. Their application in protecting carbon steel from corrosion highlights their versatility and potential in industrial applications (Gao, Liang, & Wang, 2007).

Antifungal Activity

Research has also focused on its derivatives for antifungal applications. Certain synthesized compounds containing the morpholine moiety have demonstrated excellent antifungal activity, outperforming traditional fungicides in some cases. This underscores its potential in developing new antifungal agents (Zhou et al., 2013).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-morpholin-3-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRNJBRLUIXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-3-yl)propan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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